Ethyl (4-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinolin-3-yl)acetate
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Overview
Description
Ethyl (4-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinolin-3-yl)acetate is a complex organic compound with a molecular formula of C16H20N2O3 It is characterized by its unique pyrazinoisoquinoline structure, which is a fused bicyclic system containing both pyrazine and isoquinoline rings
Preparation Methods
The synthesis of Ethyl (4-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinolin-3-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Ethyl (4-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinolin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.
Hydrolysis: This reaction can break ester bonds, yielding carboxylic acids and alcohols.
Scientific Research Applications
Ethyl (4-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinolin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (4-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinolin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes and pathways. Detailed studies on its binding affinity and specificity are essential for understanding its biological activity .
Comparison with Similar Compounds
Ethyl (4-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinolin-3-yl)acetate can be compared with other similar compounds, such as:
Tetrabenazine: Known for its use in treating hyperkinetic movement disorders.
Dihydrotetrabenazine: A metabolite of tetrabenazine with similar biological activity.
Other pyrazinoisoquinoline derivatives: These compounds share structural similarities but may differ in their specific functional groups and biological activities.
This compound stands out due to its unique ester functional group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H20N2O3 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
ethyl 2-(4-oxo-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-3-yl)acetate |
InChI |
InChI=1S/C16H20N2O3/c1-2-21-15(19)9-13-16(20)18-8-7-11-5-3-4-6-12(11)14(18)10-17-13/h3-6,13-14,17H,2,7-10H2,1H3 |
InChI Key |
UHQIZSRDBBZTNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C(=O)N2CCC3=CC=CC=C3C2CN1 |
Origin of Product |
United States |
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